2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate
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Overview
Description
2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate is an organic compound belonging to the family of sulfonates. It is known for its use in various scientific experiments and applications in organic chemistry . The molecular formula of this compound is C9H15F3O3S, and it has a molecular weight of 260.27 g/mol .
Preparation Methods
The synthesis of 2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate typically involves the reaction of 2-cyclobutyl-2-methylpropanol with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is then purified through standard techniques such as distillation or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by a nucleophile.
Reduction Reactions: It can be reduced under specific conditions to yield different products.
Oxidation Reactions: The compound can also undergo oxidation reactions, leading to the formation of various oxidized products.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, as well as reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate .
Scientific Research Applications
2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate is utilized in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules .
Comparison with Similar Compounds
2-cyclobutyl-2-methylpropyl trifluoromethanesulfonate can be compared with other sulfonate compounds such as:
Methyl trifluoromethanesulfonate: Similar in reactivity but differs in the alkyl group attached to the sulfonate.
Ethyl trifluoromethanesulfonate: Another sulfonate with a different alkyl group, used in similar applications.
Isopropyl trifluoromethanesulfonate: Shares similar properties but has a different alkyl group, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific alkyl group, which can influence its reactivity and suitability for particular applications.
Properties
CAS No. |
2152169-63-4 |
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Molecular Formula |
C9H15F3O3S |
Molecular Weight |
260.3 |
Purity |
95 |
Origin of Product |
United States |
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